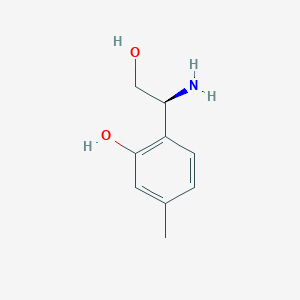
3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine is a heterocyclic compound that contains a pyrazole ring substituted with a fluoro-nitrophenyl group and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 5-fluoro-2-nitroaniline with appropriate reagents to form the desired pyrazole derivative. One common method involves the cyclization of 5-fluoro-2-nitrophenylhydrazine with an appropriate diketone or aldehyde under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. Continuous flow systems can provide better control over reaction parameters and allow for the efficient production of large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 3-(5-Amino-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of fluorinated and nitro-substituted pyrazoles on biological systems.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Fluoro-2-nitrophenyl)-1h-pyrazol-5-amine: Lacks the methyl group, which may affect its chemical properties and biological activity.
3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-4-amine: The position of the amino group is different, which can influence its reactivity and interactions with biological targets.
Uniqueness
3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of both fluoro and nitro groups on the phenyl ring, along with the pyrazole core, makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H9FN4O2 |
|---|---|
Poids moléculaire |
236.20 g/mol |
Nom IUPAC |
5-(5-fluoro-2-nitrophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9FN4O2/c1-14-10(12)5-8(13-14)7-4-6(11)2-3-9(7)15(16)17/h2-5H,12H2,1H3 |
Clé InChI |
AYQHTPVJGZMPJO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2=C(C=CC(=C2)F)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


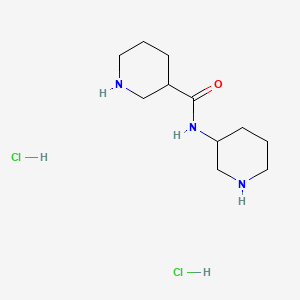

![5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B15318935.png)
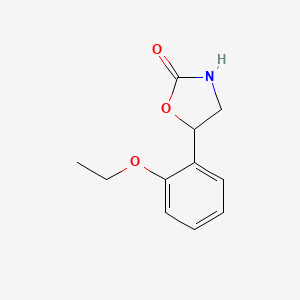
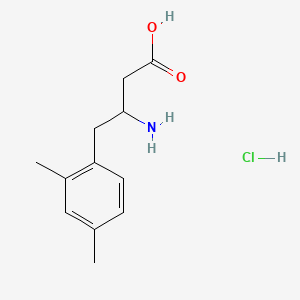


![2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL](/img/structure/B15318956.png)
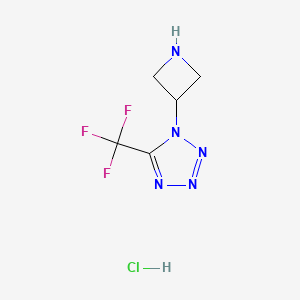
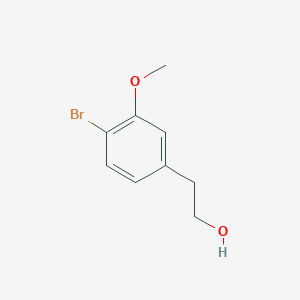
![N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15318975.png)
![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)
![2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15318989.png)
